

Structure-Activity Relationship of (3,5-Diiodo-Tyr)-DTLET: A Technical Guide

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Compound of Interest

Compound Name: (3,5-Diiodo-tyr1)-dtlet

CAS No.: 103213-63-4

Cat. No.: B560959

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Executive Summary

(3,5-Diiodo-Tyr

)-DTLET is a hexapeptide analog of the endogenous opioid leucine-enkephalin. It is derived from the parent compound DTLET ([D-Thr

, Leu

]enkephalin-Thr

), which is renowned for its high selectivity for the delta (

) opioid receptor (DOR) over the mu (

) and kappa (

) subtypes. The introduction of two iodine atoms at the ortho positions of the Tyrosine-1 phenolic ring serves two critical functions: it enhances lipophilicity to improve receptor pocket occupancy (increasing affinity) and facilitates radiolabeling (using

I) for binding assays.

This guide details the molecular mechanics, synthesis, and pharmacological profile of this compound, designed for researchers optimizing opioid ligands.

Chemical Structure & Molecular Logic

The core scaffold of (3,5-Diiodo-Tyr

) -DTLET is the hexapeptide sequence: H-Tyr(3,5-I

) -D-Thr-Gly-Phe-Leu-Thr-OH

The "Message-Address" Concept

The SAR of this ligand follows the classic "Message-Address" concept in opioid pharmacology:

- The Message (Tyr
- Phe
): This N-terminal segment is responsible for receptor activation (efficacy). The Tyrosine-1 residue is critical; its phenolic hydroxyl group forms an essential hydrogen bond with His278 (6.52) in the receptor pocket.
- The Address (Leu
- Thr
): The C-terminal extension confers selectivity. The addition of Threonine-6 differentiates DTLET from standard Leu-enkephalin, steering binding preference toward the
-subtype.

Impact of 3,5-Diiodination

Modifying the Tyrosine-1 ring with iodine at positions 3 and 5 introduces specific physicochemical changes:

- Steric Bulk: The large iodine atoms restrict the rotation of the Tyr
side chain, locking the "message" component into a bioactive conformation.

- Halogen Bonding: Iodine can participate in halogen bonding with carbonyl oxygens in the receptor binding pocket, potentially increasing residence time.
- pKa Shift: The electron-withdrawing nature of iodine lowers the pKa of the phenolic hydroxyl (from ~10 to ~6.5), increasing the proportion of the phenolate anion at physiological pH. While this can sometimes reduce affinity due to repulsion, in the context of DTLET, the lipophilic gain often compensates.

Pharmacological Profile^{[1][2][3][4][5][6][7]}

Binding Affinity and Selectivity

(3,5-Diiodo-Tyr

)-DTLET retains the high

-selectivity of its parent, DTLET.

Parameter	Value (Approx.)	Context
Affinity ()	1.5 – 3.0 nM	Comparable to parent DTLET (~1.2 nM).
Affinity ()	> 1,000 nM	Very low affinity, ensuring minimal cross-reactivity.
Selectivity Ratio ()	> 500	Highly selective for DOR.
Bioactivity	Full Agonist	Inhibits cAMP accumulation; potent in MVD assay.

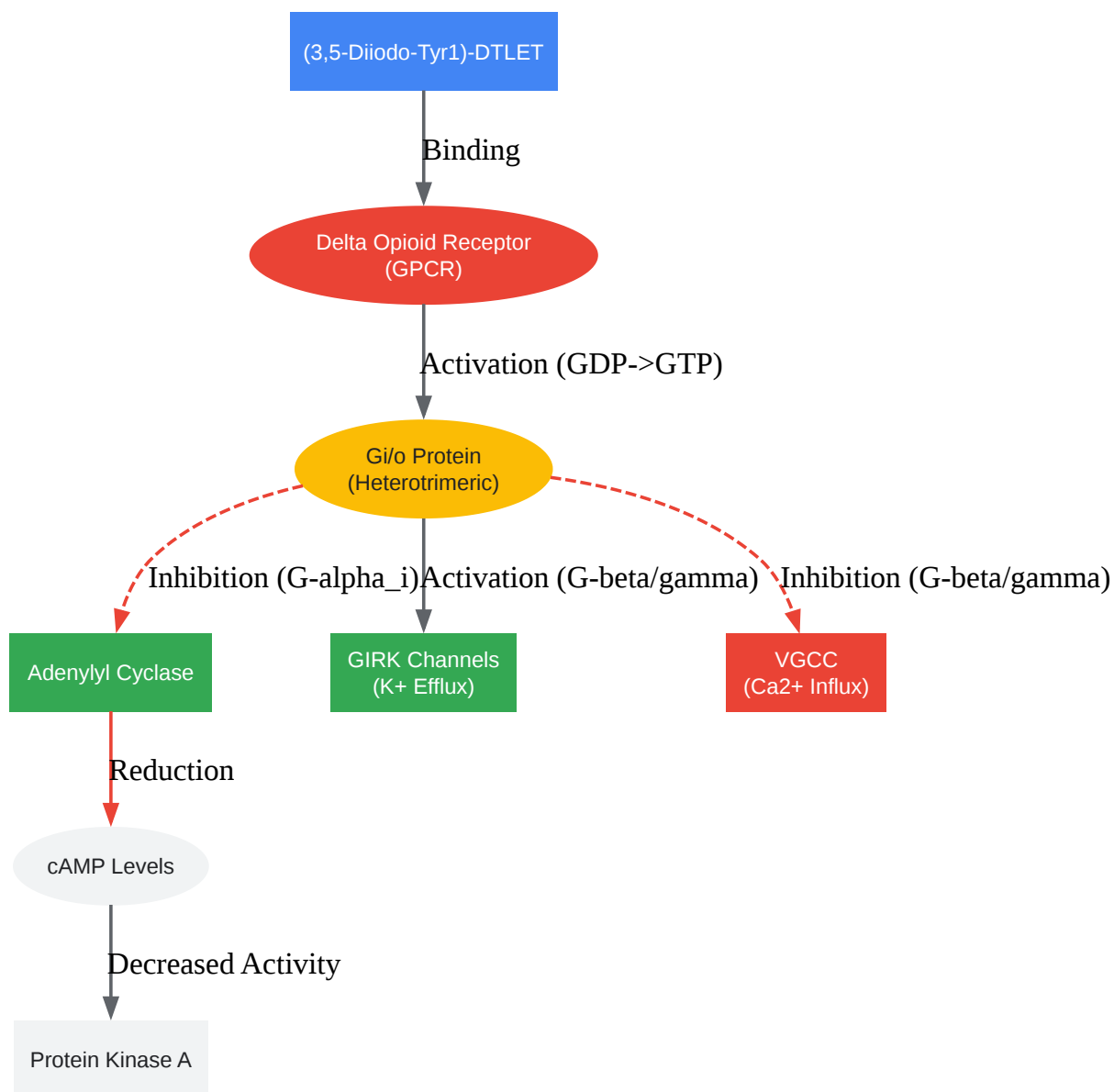
Note: Values are synthesized from comparative studies of DTLET and iodinated enkephalin analogs.

Signaling Pathway

Upon binding, (3,5-Diiodo-Tyr

)-DTLET induces a conformational change in the DOR, triggering the G
/G
signaling cascade.

DOT Diagram: Delta Opioid Receptor Signaling Cascade



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Caption: Mechanism of action: Ligand binding triggers Gi/o coupling, inhibiting Adenylyl Cyclase and modulating ion channels to produce hyperpolarization.

Experimental Protocols

Synthesis via Chloramine-T Iodination

The most reliable method for introducing iodine into the Tyr

position of the pre-synthesized DTLET peptide is the Chloramine-T oxidative method. This protocol is self-validating through HPLC purification.

Reagents:

- Precursor: DTLET (H-Tyr-D-Thr-Gly-Phe-Leu-Thr-OH).[1]
- Oxidant: Chloramine-T (N-chloro-p-toluenesulfonamide).

- Iodine Source: Na

I (cold) or Na

I (hot).

- Quench: Sodium Metabisulfite (Na

S

O

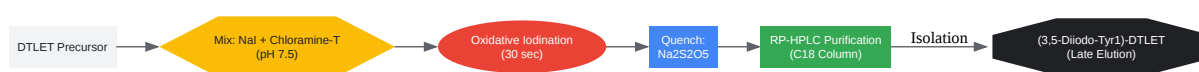
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Protocol Workflow:

- Dissolution: Dissolve 10 µg of DTLET in 20 µL of 0.5 M Phosphate Buffer (pH 7.5).
- Iodination: Add 1 equivalent (for mono) or 2.2 equivalents (for di-iodo) of NaI followed immediately by Chloramine-T (10 µg in 10 µL buffer).
- Reaction: Vortex gently for 30 seconds at room temperature. Critical Control Point: Do not exceed 60 seconds to prevent oxidative damage to the peptide backbone.

- Quenching: Stop reaction with 50 μ L of Sodium Metabisulfite (1 mg/mL).
- Purification: Inject immediately onto RP-HPLC (C18 column).
 - Gradient: 10-60% Acetonitrile in 0.1% TFA over 30 mins.
 - Validation: The di-iodo product will elute significantly later (more hydrophobic) than the mono-iodo and unsubstituted parent.

DOT Diagram: Synthesis & Validation Workflow



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Caption: Step-by-step synthesis workflow using Chloramine-T oxidation followed by HPLC separation based on hydrophobicity.

References

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